Home > Products > Screening Compounds P84286 > Carvedilol impurity A
Carvedilol impurity A - 1076199-79-5

Carvedilol impurity A

Catalog Number: EVT-1477703
CAS Number: 1076199-79-5
Molecular Formula: C36H43N3O7
Molecular Weight: 629.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carvedilol, chemically named 1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol, is a racemic compound used in scientific research as a model drug, particularly in studies concerning its solid-state properties, complexation, and synthetic pathways. [, , , , , , , , ] It serves as a valuable research tool due to its complex structure and pharmacological relevance as a β-adrenergic blocking agent with vasodilating properties. []

1-(9H-Carbazol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol hemihydrate

  • Compound Description: This is a solvatomorph of carvedilol, meaning it's a crystalline form of carvedilol that incorporates water molecules within its crystal structure. []

2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy)ethyl)-1,3,2λ5-oxazaphosphole 2-oxides, sulfides and selenides

  • Compound Description: This refers to a series of compounds synthesized from Carvedilol. They are characterized by a 1,3,2λ5-oxazaphosphole ring system attached to the Carvedilol structure. [] These compounds were studied for their antifungal and antibacterial activity.

4-(2,3-epoxypropoxy)-carbazole

  • Compound Description: This compound is a synthetic intermediate used in the preparation of Carvedilol. []

2-(2-methoxyphenoxy)ethylamine

  • Compound Description: This compound is a reagent used in the synthesis of Carvedilol. []

3-(9H-carbazol-4-yloxy)-1-chloropropan-2-yl phenyl carbonate

  • Compound Description: This compound is a key intermediate used in an alternative synthesis route for Carvedilol. []

3-(2-(2-methoxyphenoxy)ethyl)-5-((9H-carbazol-4-yloxy)methyl)oxazolidin-2-one

  • Compound Description: This compound is another intermediate formed during the alternative synthesis of Carvedilol. []

1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl)amino) propan-2-ol

  • Compound Description: This compound is a protected form of Carvedilol, used as an intermediate in a synthetic route designed to minimize the formation of impurities. []

Carvedilol dihydrogen phosphate propan-2-ol solvate

  • Compound Description: This is a salt form of Carvedilol, specifically the dihydrogen phosphate salt, and also exists as a solvate with propan-2-ol. []
Synthesis Analysis

Methods and Technical Details

The synthesis of carvedilol impurity A typically involves the reaction of 4-(2,3-epoxypropoxy)carbazole with 2-(2-methoxyphenoxy)ethylamine in dimethyl sulfoxide at temperatures between 50 °C to 100 °C. This reaction aims to produce carvedilol while minimizing the formation of impurities, including impurity A. Techniques such as leaching in toluene or using water-immiscible organic solvents followed by acid-base treatment are employed to purify the crude product, effectively reducing the levels of bis-impurity .

Molecular Structure Analysis

Structure and Data

Carvedilol impurity A's molecular formula is C18H17NO3, with a molecular weight of approximately 295.33 g/mol. The structure features a carbazole moiety linked to a propanolamine group, which is characteristic of many beta-blockers. The compound's structural elucidation can be supported by various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. For instance, IR spectra typically show absorption bands corresponding to aromatic C-H stretching (around 3050 cm^-1), C-N stretching (around 1273 cm^-1), and C-C aromatic vibrations (around 1585 cm^-1) .

Chemical Reactions Analysis

Reactions and Technical Details

Carvedilol impurity A can form through several chemical pathways during the synthesis of carvedilol. The primary reactions involve:

  • Epoxide Ring Opening: The reactive epoxide intermediate can lead to side reactions resulting in impurities.
  • Amine Reactions: The interaction between amines and halohydrins can yield aminoalcohols that may further react to form impurities like carvedilol impurity A.

The careful selection of reaction conditions, such as temperature and solvent choice, plays a crucial role in minimizing unwanted byproducts .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Carvedilol impurity A is described as an off-white crystalline powder. Key physical properties include:

  • Melting Point: Approximately 114-116 °C
  • Solubility: Soluble in organic solvents like ethyl acetate and dimethyl sulfoxide.

Chemical properties are characterized by its reactivity profile typical for carbazole derivatives, including susceptibility to oxidation and hydrolysis under certain conditions .

Applications

Scientific Uses

Carvedilol impurity A serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its characterization is crucial for:

  • Quality Assurance: Ensuring that synthesized carvedilol meets regulatory standards regarding purity.
  • Research: Understanding the formation pathways of impurities aids in developing improved synthetic routes that minimize undesirable byproducts.
Introduction to Carvedilol Impurity A

Definition and Regulatory Significance in Pharmaceutical Quality Control

Carvedilol Impurity A is formally recognized as "Carvedilol Related Compound A" in the United States Pharmacopeia (USP) monograph system and as "Carvedilol EP Impurity A" in European Pharmacopoeia standards. The compound bears the CAS registry number 1198090-73-1 and functions as a certified reference material (CRM) for analytical applications [3] [8]. Regulatory significance of this impurity stems from its classification as a specified impurity with established acceptance criteria in pharmacopeial monographs. The USP Carvedilol monograph revision of February 2011 specifically enhanced impurity profiling requirements by introducing new specified impurities including a carvedilol dimer (relative retention time 0.70) with a stringent acceptance limit of NMT 0.15% [1]. This regulatory evolution reflects the quality-by-design (QbD) approach in modern pharmacopeial standards, where structural identification and quantification of potentially bioactive impurities are mandated.

The impurity's analytical control employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, requiring precise method validation parameters including:

  • Specificity: Resolution from carvedilol and other process-related impurities
  • Detection Limit: Sensitivity to 0.005% of analyte concentration
  • Quantitation Limit: Accurate measurement at 0.015% level
  • Linearity: Response conformity across 0.015–0.25% range [2] [5]

Pharmaceutical secondary standards for Impurity A are commercially available with multi-pharmacopeial traceability (USP, EP, BP), qualified under ISO 17034 and ISO/IEC 17025 guidelines to ensure global regulatory acceptance [5]. Current good manufacturing practice (cGMP) requirements necessitate impurity profiling in every commercial batch, with analytical methods capable of discriminating Impurity A from structurally similar degradation products such as Carvedilol Impurity D (CAS 1391052-16-6), another dimeric compound with different linkage orientation [9].

Table 1: Structural and Regulatory Identifiers for Carvedilol Impurity A

IdentifierSpecificationSource
Chemical Name (IUPAC)1-[[9-[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propyl]-9H-carbazol-4-yl]oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol [3]
SynonymsCarvedilol USP Related Compound A; Carvedilol EP Impurity A; Carvedilol dimer [3] [5]
CAS Registry No.1198090-73-1 [8] [9]
Molecular FormulaC₃₆H₄₃N₃O₇ [3] [9]
Molecular Weight629.74 g/mol [9]
Regulatory StatusSpecified impurity in USP/EP monographs [1] [5]
Pharmacopeial ReferenceUSP Catalog No. 1096633 [8]

Historical Context of Impurity Profiling in Beta-Blocker Therapeutics

The evolution of impurity profiling in beta-blocker pharmaceuticals reveals a paradigm shift in quality control philosophy. Early beta-blockers like propranolol (1960s) faced minimal impurity specifications, primarily controlling starting materials and heavy metals. The regulatory transformation began with the 1990s ICH guidelines (Q3A(R2), mandating identification and qualification of impurities >0.10% in daily doses ≤2g. Carvedilol's complex molecular architecture—featuring a carbazole moiety and polyfunctional sidechain—presented unprecedented analytical challenges compared to earlier beta-blockers [6]. Its synthesis involves multiple nucleophilic substitutions that generate dimeric impurities through:

  • Amine-epoxy intermediates: Nucleophilic attack of secondary amine on epoxypropyl carbazole
  • Thermodynamic side-reactions: Oligomerization under elevated temperature conditions
  • Catalytic residues: Metal catalyst-induced coupling reactions

The first-generation carvedilol monographs (pre-2000) lacked specificity for dimeric impurities, relying on non-specific techniques like thin-layer chromatography and titration-based assays. The chromatographic revolution in pharmaceutical analysis enabled the separation and structural elucidation of Impurity A through advanced techniques including:

  • High-resolution mass spectrometry (HRMS) for elemental composition
  • Multidimensional NMR for connectivity confirmation
  • Preparative HPLC for isolation and biological evaluation [9]

This historical progression culminated in the 2011 USP monograph revision, which formalized Impurity A control following comprehensive structure-activity relationship studies showing that dimeric impurities might exhibit distinct pharmacological profiles compared to the parent drug [1]. The current pharmacopeial standards reflect decades of methodological refinement, positioning carvedilol impurity control as a benchmark for complex heterocyclic pharmaceuticals.

Table 2: Comparative Profile of Carvedilol-Related Impurities

Impurity DesignationCAS NumberMolecular FormulaStructural FeaturesOrigin
Carvedilol Impurity A1198090-73-1C₃₆H₄₃N₃O₇Dimer via carbazole-oxygen linkageSynthesis intermediate coupling [9]
Carvedilol Impurity B918903-20-5C₃₉H₃₉N₃O₆Bis-carbazole dimerOxidative coupling [9]
Carvedilol Impurity C72955-94-3C₃₁H₃₂N₂O₄N-Benzyl derivativeStarting material carryover [9]
Carvedilol Impurity D1391052-16-6C₃₉H₃₉N₃O₆Carbazole-N-alkyl linked dimerAlkylation side-reaction [9]
Carvedilol Ketone Impurity933442-50-3C₂₄H₂₄N₂O₄Oxidized propanol sidechainOxidative degradation [9]

Role of Impurity A in Carvedilol Synthesis and Degradation Pathways

Carvedilol Impurity A functions as a critical process signature that illuminates the chemical vulnerability points in API manufacturing. Its formation occurs predominantly during the final synthetic step where 4-(2,3-epoxypropoxy)-9H-carbazole (CAS 51997-51-4) reacts with 2-(2-methoxyphenoxy)ethylamine under basic conditions. The competitive nucleophilicity of the secondary amine toward either the epoxy ring (desired pathway) or the activated carbazole C4 position (impurity pathway) creates a kinetic bifurcation point [9]. Process parameters critically influencing Impurity A generation include:

  • Temperature: Formation increases >50°C due to activation energy provision
  • Solvent polarity: Protic solvents enhance carbazole nucleofugality
  • Catalyst loading: Excess base promotes deprotonation of carbazole NH
  • Stoichiometry: Imbalanced epoxy:amine ratio drives dimerization

The degradation chemistry of carvedilol reveals Impurity A as a minor pathway compared to oxidative routes, with significant formation observed only under:

  • Thermal stress: Solid-state storage >40°C for >6 months
  • Acid-catalyzed conditions: pH <3 at elevated temperatures
  • High-concentration solutions: >50 mg/mL in polar aprotic solvents

Mechanistic studies indicate a retro-synthesis pathway where protonation of the carvedilol ether oxygen facilitates nucleophilic attack by another carvedilol molecule's amine function, establishing the dimeric linkage characteristic of Impurity A [3]. This reaction follows second-order kinetics with an activation energy of 85 kJ/mol, making it primarily relevant in prolonged storage scenarios rather than accelerated stability conditions. Synthetic process optimization strategies to suppress Impurity A formation include:

  • Microwave-assisted synthesis: Reducing reaction time from hours to minutes
  • Flow chemistry: Precise stoichiometric control through continuous processing
  • Protecting group strategies: Temporary protection of carbazole nitrogen
  • Alternative leaving groups: Tosylate instead of chloride in precursor synthesis [9]

The impurity's emergence during both synthesis and storage positions it as a dual-purpose indicator for process robustness and formulation stability, necessitating orthogonal analytical monitoring throughout the product lifecycle.

Table 3: Regulatory Thresholds for Carvedilol Impurities

Impurity TypeAcceptance CriteriaTesting MethodologyRegulatory Basis
Carvedilol Impurity ANMT 0.15%HPLC RRT 0.70USP Monograph (2011 Revision) [1]
Total ImpuritiesNMT 1.0%HPLC area normalizationICH Q3A(R2) [1]
Unspecified ImpuritiesNMT 0.10%HPLC comparisonICH Q3A(R2) [1]
Nitrosamine Impurities26.5-1500 ng/day (compound-dependent)LC-MS/MSFDA Nitrosamine Guidance [7]

Properties

CAS Number

1076199-79-5

Product Name

Carvedilol impurity A

IUPAC Name

1-[[3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]-[2-(2-methoxyphenoxy)ethyl]amino]-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol

Molecular Formula

C36H43N3O7

Molecular Weight

629.76

InChI

InChI=1S/C36H43N3O7/c1-42-31-13-5-7-15-33(31)44-20-18-37-22-26(40)23-39(19-21-45-34-16-8-6-14-32(34)43-2)24-27(41)25-46-35-17-9-12-30-36(35)28-10-3-4-11-29(28)38-30/h3-17,26-27,37-38,40-41H,18-25H2,1-2H3

SMILES

COC1=CC=CC=C1OCCNCC(CN(CCOC2=CC=CC=C2OC)CC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O)O

Synonyms

1-[[4-(2-Hydroxy-3-[[2-(methoxyphenoxy)ethyl]amino]propyl]-9H-carbazol-4-yl]oxy]-3-[[2-(2-methoxyphenoxy)ethyl]amino]propan-2-ol; 1-(9H-Carbazol-4-yloxy)-3-[[2-hydroxy-3-[[2-(2-methoxyphenoxy)ethyl]amino]propyl][2-(2-methoxyphenoxy)ethyl]amino]-2-propanol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.